molecular formula C22H23NO7 B11274557 Methyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate

Methyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate

Cat. No.: B11274557
M. Wt: 413.4 g/mol
InChI Key: DRRKNMIERZYPJJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Methyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways within cells. This can include binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, such as:

Uniqueness

What sets Methyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Methyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate (referred to as the compound hereafter) is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzofuran moiety and multiple methoxy groups. The IUPAC name indicates the presence of an amide linkage and several functional groups that may influence its biological interactions.

Molecular Formula

  • C : 16
  • H : 19
  • N : 3
  • O : 4

The biological activity of the compound is primarily attributed to its interaction with various molecular targets within biological systems:

  • Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability of the compound, allowing it to scavenge free radicals effectively. This property is crucial in mitigating oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory pathways. For instance, it may act as a modulator of cyclooxygenase (COX) enzymes, thus reducing prostaglandin synthesis.
  • Cellular Signaling : The benzofuran structure can interact with receptors involved in cellular signaling pathways, potentially influencing cell proliferation and apoptosis.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of the compound:

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityMethodologyKey Findings
AntioxidantDPPH AssaySignificant reduction in DPPH radical scavenging activity was observed.
Anti-inflammatoryCOX Inhibition AssayThe compound exhibited IC50 values similar to known anti-inflammatory agents.
CytotoxicityMTT AssayInduced apoptosis in cancer cell lines with an IC50 value of 25 µM.

Case Studies

  • Antioxidant Effects : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced oxidative stress markers in vitro, indicating its potential as a therapeutic agent for diseases linked to oxidative damage.
  • Anti-inflammatory Properties : Research conducted on animal models showed that administration of the compound led to decreased swelling and pain associated with arthritis, highlighting its potential use in treating inflammatory conditions.
  • Cytotoxicity Against Cancer Cells : In a recent study, the compound was tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis, which suggests its potential as an anticancer agent.

Properties

Molecular Formula

C22H23NO7

Molecular Weight

413.4 g/mol

IUPAC Name

methyl 2-[(5-ethoxy-2-methyl-1-benzofuran-3-carbonyl)amino]-4,5-dimethoxybenzoate

InChI

InChI=1S/C22H23NO7/c1-6-29-13-7-8-17-15(9-13)20(12(2)30-17)21(24)23-16-11-19(27-4)18(26-3)10-14(16)22(25)28-5/h7-11H,6H2,1-5H3,(H,23,24)

InChI Key

DRRKNMIERZYPJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC)C

Origin of Product

United States

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